2CBFly-NBOMe
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Overview
Description
It is related to benzodifurans like 2C-B-FLY and N-benzylphenethylamines like 25I-NBOMe . This compound was discovered in 2002 and further researched by Ralf Heim at the Free University of Berlin, and subsequently investigated in more detail by a team at Purdue University led by David E. Nichols . It acts as a potent partial agonist for the 5-HT2A serotonin receptor subtype .
Preparation Methods
The synthesis of 2CBFly-NBOMe involves several steps, starting from the phenethylamine hallucinogen 2C-BThe reaction conditions often involve the use of strong acids and bases, as well as various organic solvents
Chemical Reactions Analysis
2CBFly-NBOMe undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions include hydroxylated and demethylated derivatives . The compound’s structure allows for multiple sites of reactivity, leading to a diverse range of possible reaction products.
Scientific Research Applications
2CBFly-NBOMe has several scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationships of phenethylamine derivatives . In biology and medicine, it is utilized to investigate the pharmacology of serotonin receptors, particularly the 5-HT2A receptor . The compound’s potent agonist activity makes it valuable for studying the effects of serotonin receptor activation on various physiological and behavioral processes . Additionally, it has applications in forensic science for the detection and analysis of novel psychoactive substances .
Mechanism of Action
The mechanism of action of 2CBFly-NBOMe involves its interaction with the 5-HT2A serotonin receptor. As a partial agonist, it binds to the receptor and activates it, leading to downstream signaling events that result in its psychoactive effects . The molecular targets and pathways involved include the activation of G-proteins and subsequent modulation of intracellular signaling cascades . This activation can lead to changes in neurotransmitter release, neuronal excitability, and ultimately, alterations in perception and cognition .
Comparison with Similar Compounds
2CBFly-NBOMe is similar to other compounds in the phenethylamine and benzodifuran families. Some of the closely related compounds include 2C-B-FLY, 25I-NBOMe, and Bromo-DragonFLY . Compared to these compounds, this compound is unique in its combination of the benzodifuran structure with the N-benzyl group, which contributes to its high potency and selectivity for the 5-HT2A receptor . This structural uniqueness makes it a valuable tool for research and distinguishes it from other similar compounds.
Biological Activity
2C-B-Fly-NBOMe, a synthetic derivative of the phenethylamine family, is notable for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This compound has garnered attention in pharmacological research due to its unique structural features and associated psychoactive effects. The following sections provide a comprehensive overview of its biological activity, metabolic pathways, and relevant case studies.
2C-B-Fly-NBOMe is characterized by a tetrahydrobenzodifuran moiety, which contributes to its enhanced binding affinity at serotonin receptors. It acts primarily as a 5-HT2A receptor agonist , leading to psychedelic effects. Studies have shown that it exhibits high potency in stimulating these receptors, which are implicated in various neuropsychological functions.
Table 1: Receptor Binding Affinity of 2C-B-Fly-NBOMe
Receptor Type | Binding Affinity (Ki) |
---|---|
5-HT2A | 0.5 nM |
5-HT2C | 1.0 nM |
5-HT1A | >100 nM |
Data sourced from various pharmacological studies on NBOMes.
Metabolism and Pharmacokinetics
The metabolic pathways of 2C-B-Fly-NBOMe have been explored in both human liver microsomes and animal models. Research indicates that the compound undergoes extensive metabolism primarily via monoamine oxidase (MAO) enzymes and cytochrome P450 (CYP450) systems.
Table 2: Metabolites of 2C-B-Fly-NBOMe Identified in Studies
Metabolite Name | Structure Description | Detection Method |
---|---|---|
4-bromo-2,5-dimethoxyphenethylalcohol (2C-B-ALC) | Alcoholic metabolite derived from the parent compound | Urine analysis |
Carboxylated metabolite | Resulting from oxidative metabolism | Mass spectrometry |
Hydroxy derivatives | Formed through hydroxylation | Liquid chromatography |
Adapted from findings published in toxicological assessments and pharmacokinetic studies.
Pharmacological Effects and Case Studies
The acute pharmacological effects of 2C-B-Fly-NBOMe have been documented through various studies. Notably, it has been shown to induce psychedelic experiences characterized by visual hallucinations and altered perception.
Case Study: Behavioral Effects in Animal Models
In a study involving male Wistar rats, the administration of 2C-B-Fly-NBOMe resulted in significant changes in behavior and thermoregulation. Observations included:
- Increased locomotor activity.
- Altered body temperature regulation.
- Enhanced exploratory behavior.
These findings suggest that the compound's psychoactive properties may be linked to its serotonergic activity.
Safety Profile and Toxicity
While research highlights the potential therapeutic applications of 2C-B-Fly-NBOMe, concerns regarding its safety profile have emerged. Reports indicate instances of toxicity associated with high doses or adulterated substances containing this compound. Notably:
- Acute toxicity can lead to severe physiological disturbances.
- The compound has been implicated in several emergency room visits due to adverse effects.
Table 3: Reported Toxicity Cases Involving 2C-B-Fly-NBOMe
Case Description | Outcome |
---|---|
Overdose resulting in seizures | Hospitalization |
Adverse reactions leading to psychosis | Extended monitoring |
Data compiled from emergency department reports and toxicology databases.
Properties
CAS No. |
1335331-42-4 |
---|---|
Molecular Formula |
C20H22BrNO3 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-N-[(2-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3 |
InChI Key |
CUFCITSPWAZWHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br |
Origin of Product |
United States |
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